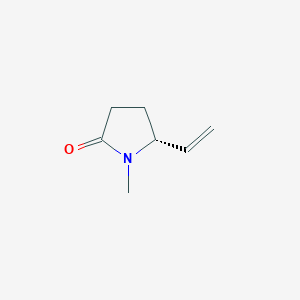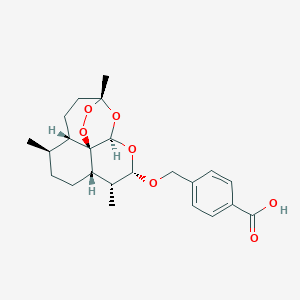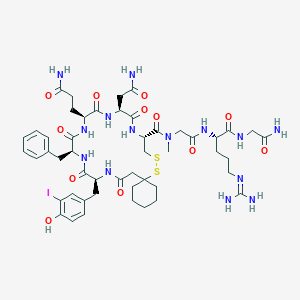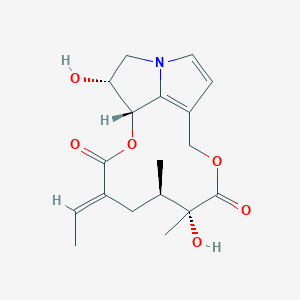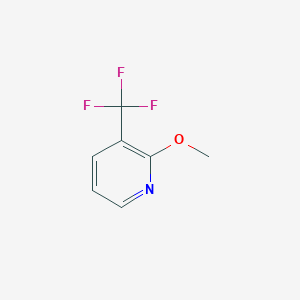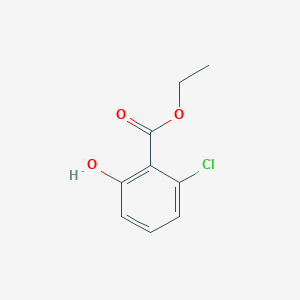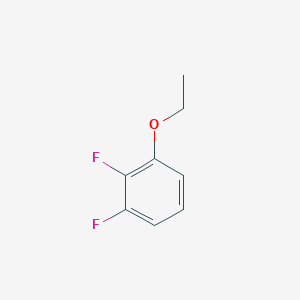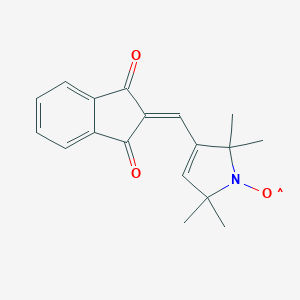
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as a stable nitroxide radical that can be used as a spin label in biological systems.
Mecanismo De Acción
The mechanism of action of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the interaction of the nitroxide radical with the biomolecules of interest. The radical interacts with the unpaired electrons present in the biomolecules, leading to changes in the EPR spectrum. These changes can be used to determine the structural and dynamic properties of the biomolecules.
Efectos Bioquímicos Y Fisiológicos
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems in any significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. Additionally, it has a long half-life, which makes it suitable for long-term experiments.
However, there are also some limitations to using this compound. One of the primary limitations is the need for specialized equipment such as EPR spectrometers to detect the nitroxide radical. Additionally, the compound may not be suitable for all biomolecules, and its interaction with some biomolecules may be weak.
Direcciones Futuras
There are several future directions for research on 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione. One area of research is the development of new spin labels that can be used in conjunction with this compound to study biomolecules. Additionally, there is scope for research on the application of this compound in the study of complex biological systems such as cell membranes and organelles. Finally, the use of this compound in drug discovery and development is also an area of potential research.
Métodos De Síntesis
The synthesis of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the reaction between 2-indanone and 1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl-methanol in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the final product is obtained after purification.
Aplicaciones Científicas De Investigación
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione has various applications in scientific research. One of the primary uses of this compound is as a spin label in biological systems. It can be used to study the structure and dynamics of biomolecules such as proteins, DNA, and RNA. The nitroxide radical present in this compound acts as a probe that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Propiedades
Número CAS |
124558-37-8 |
|---|---|
Nombre del producto |
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione |
Fórmula molecular |
C18H18NO3 |
Peso molecular |
296.3 g/mol |
InChI |
InChI=1S/C18H18NO3/c1-17(2)10-11(18(3,4)19(17)22)9-14-15(20)12-7-5-6-8-13(12)16(14)21/h5-10H,1-4H3 |
Clave InChI |
UEWXYQMNUUVSGR-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
SMILES canónico |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
Otros números CAS |
124558-37-8 |
Sinónimos |
2-((1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione InVSL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

